molecular formula C18H18Cl2N4O2 B10933606 N,N'-cyclohexane-1,4-diylbis(2-chloropyridine-3-carboxamide)

N,N'-cyclohexane-1,4-diylbis(2-chloropyridine-3-carboxamide)

Cat. No.: B10933606
M. Wt: 393.3 g/mol
InChI Key: UMWZNCPGBULXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated pyridyl group and a nicotinamide moiety. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE typically involves multiple steps, including the chlorination of pyridine derivatives and the formation of amide bonds. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2-chloro-4-methylpyridin-3-yl)nicotinamide: A structurally similar compound with comparable chemical properties.

    Chlorantraniliprole: Another compound with a chlorinated pyridyl group, used in different applications.

Uniqueness

2-CHLORO-N~3~-(4-{[(2-CHLORO-3-PYRIDYL)CARBONYL]AMINO}CYCLOHEXYL)NICOTINAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structure allows for a range of chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C18H18Cl2N4O2

Molecular Weight

393.3 g/mol

IUPAC Name

2-chloro-N-[4-[(2-chloropyridine-3-carbonyl)amino]cyclohexyl]pyridine-3-carboxamide

InChI

InChI=1S/C18H18Cl2N4O2/c19-15-13(3-1-9-21-15)17(25)23-11-5-7-12(8-6-11)24-18(26)14-4-2-10-22-16(14)20/h1-4,9-12H,5-8H2,(H,23,25)(H,24,26)

InChI Key

UMWZNCPGBULXGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=C(N=CC=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.